1-Boc-3-Formyl-4-hydroxyindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

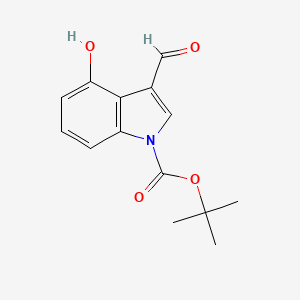

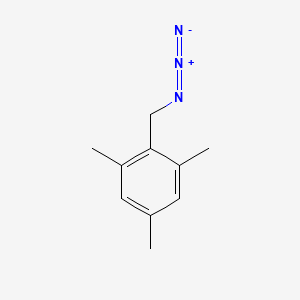

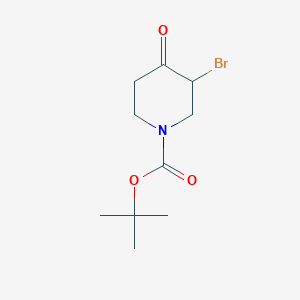

1-Boc-3-Formyl-4-hydroxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a hydroxyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Boc-3-Formyl-4-hydroxyindole typically involves several steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formylation: The formyl group is introduced at the 3-position of the indole ring. This can be done using a Vilsmeier-Haack reaction, where the Boc-protected indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Hydroxylation: The hydroxyl group is introduced at the 4-position. This step can be achieved through various methods, including direct hydroxylation using oxidizing agents or through intermediate steps involving protection and deprotection strategies.

Industrial production methods for this compound may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-Boc-3-Formyl-4-hydroxyindole undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Protection and Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole derivative.

Major products formed from these reactions include various substituted indoles, which can be further functionalized for use in complex organic syntheses.

Scientific Research Applications

1-Boc-3-Formyl-4-hydroxyindole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Material Science: Indole derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.

Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Boc-3-Formyl-4-hydroxyindole depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, either activating or inhibiting signal transduction pathways.

Chemical Reactivity: The formyl and hydroxyl groups provide reactive sites for further chemical modifications, allowing the compound to participate in various synthetic transformations.

Comparison with Similar Compounds

1-Boc-3-Formyl-4-hydroxyindole can be compared with other indole derivatives such as:

1-Boc-3-Formylindole: Lacks the hydroxyl group, making it less versatile in certain synthetic applications.

3-Formyl-4-hydroxyindole: Lacks the Boc protecting group, which can lead to issues with selectivity and stability during synthesis.

1-Boc-4-hydroxyindole: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functionality.

The presence of both the formyl and hydroxyl groups, along with the Boc protecting group, makes this compound a unique and valuable compound in organic synthesis.

Properties

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404888-00-2 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)